1-(3-{[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4-methoxyphenyl)ethan-1-one
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Overview
Description
1-(3-{[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4-methoxyphenyl)ethan-1-one is a complex organic compound that features a quinazoline core, a chlorophenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4-methoxyphenyl)ethan-1-one typically involves multiple steps, including the formation of the quinazoline core, the introduction of the chlorophenyl and methoxyphenyl groups, and the final coupling reactions. Common reagents used in these steps include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yields, and maintaining purity. This could involve continuous flow chemistry techniques, the use of automated reactors, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-{[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may yield more saturated derivatives.
Scientific Research Applications
1-(3-{[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4-methoxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-{[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The chlorophenyl and methoxyphenyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with a similar quinazoline core, such as gefitinib and erlotinib, which are used as anticancer agents.
Chlorophenyl Compounds: Compounds with a chlorophenyl group, such as chlorpromazine, which is used as an antipsychotic.
Methoxyphenyl Compounds: Compounds with a methoxyphenyl group, such as methoxyphenamine, which is used as a bronchodilator.
Uniqueness
1-(3-{[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]methyl}-4-methoxyphenyl)ethan-1-one is unique due to its combination of functional groups, which may confer distinct biological activities and chemical reactivity
Properties
IUPAC Name |
1-[3-[[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O2S/c1-16(30)18-9-12-23(31-2)19(13-18)15-32-25-28-22-6-4-3-5-21(22)24(29-25)27-14-17-7-10-20(26)11-8-17/h3-13H,14-15H2,1-2H3,(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWLTMJDGAEFRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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